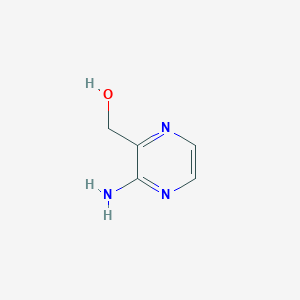

(3-Aminopyrazin-2-yl)methanol

Descripción

Significance of Pyrazine (B50134) Scaffolds in Synthetic Chemistry and Material Science

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in organic chemistry. tandfonline.comnih.gov Its derivatives are not only found in nature but are also synthesized for a wide array of applications. The electron-deficient nature of the pyrazine ring, compared to its counterparts like pyridine (B92270) and pyrimidine (B1678525), influences its reactivity and makes it a unique component in synthetic strategies. mdpi.com

In synthetic chemistry , pyrazine rings are integral to the creation of various functional molecules. They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. arabjchem.org The presence of the pyrazine moiety can significantly influence the biological activity of a molecule, and it is a core component of several clinically used drugs. nih.govresearchgate.net The versatility of the pyrazine scaffold allows for a variety of chemical modifications, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures. tandfonline.com

In the realm of material science , pyrazine derivatives are explored for their unique electronic and photophysical properties. These compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, and as components of covalent organic frameworks (COFs). researchgate.netfluorochem.co.uk The electron-withdrawing ability of the pyrazine ring makes it a suitable acceptor unit in donor-acceptor (D-A) type molecules, which are crucial for developing advanced materials with specific optoelectronic functions. mdpi.com

Overview of (3-Aminopyrazin-2-yl)methanol's Role as a Synthetic Precursor

This compound, with the molecular formula C₅H₇N₃O, is a derivative of pyrazine that features both an amino (-NH₂) and a hydroxymethyl (-CH₂OH) group. This unique substitution pattern makes it a highly versatile synthetic precursor. The amino group provides a site for nucleophilic reactions and the formation of amides, while the hydroxymethyl group can be oxidized to a carboxylic acid or undergo other transformations.

The primary role of this compound in advanced chemical research lies in its utility as a starting material for the synthesis of more complex molecules with potential biological activities. For instance, it is a key intermediate in the production of various heterocyclic compounds. clearsynth.com

Research has shown that derivatives synthesized from this compound exhibit a range of biological properties. For example, it is a precursor for compounds that have been investigated for their kinase inhibitory activity, which is relevant in cancer research. Furthermore, its derivatives have been explored for their potential as antimicrobial agents. The ability to modify both the amino and hydroxymethyl groups allows for the creation of a diverse library of compounds for screening and development in medicinal chemistry. nih.gov

The synthesis of this compound itself can be achieved through methods such as the reduction of methyl 3-aminopyrazine-2-carboxylate. Its chemical properties, including a melting point of 118-120 °C, are well-documented. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 32710-13-7 | sigmaaldrich.com |

| Molecular Formula | C₅H₇N₃O | |

| Molecular Weight | 125.13 g/mol | sigmaaldrich.com |

| Melting Point | 118-120 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| IUPAC Name | this compound | sigmaaldrich.com |

Table 2: Key Reactions Involving this compound as a Precursor

| Reaction Type | Reagents | Product Type | Significance | Reference |

|---|---|---|---|---|

| Oxidation | Potassium permanganate | (3-Aminopyrazin-2-yl)carboxylic acid | Access to carboxylic acid derivatives | |

| Reduction | Lithium aluminum hydride | (3-Aminopyrazin-2-yl)methane | Formation of alkyl-substituted pyrazines | |

| Aminolysis | Benzylamine | N-substituted 3-aminopyrazine-2-carboxamides | Synthesis of potential bioactive amides | nih.gov |

| Coupling Reactions | Various | Fused heterocyclic systems | Building complex molecular scaffolds | arabjchem.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-aminopyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPAJZUYMOWGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652851 | |

| Record name | (3-Aminopyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32710-13-7 | |

| Record name | (3-Aminopyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminopyrazin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminopyrazin 2 Yl Methanol and Its Direct Precursors

Established Synthetic Pathways to the (3-Aminopyrazin-2-yl)methanol Core

The most prevalent and established method for synthesizing this compound is the reduction of a 3-aminopyrazine-2-carboxylate ester. This transformation is a standard procedure in organic synthesis, where a carboxylic ester is converted to a primary alcohol.

Powerful hydride reagents are typically employed for this reduction. Lithium aluminum hydride (LiAlH₄) is a common choice, capable of reducing esters to alcohols with high efficiency. cuni.cz The reaction is generally conducted in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. While a potent reagent, LiAlH₄ can also reduce other functional groups, necessitating careful substrate consideration.

A milder alternative, sodium borohydride (B1222165) (NaBH₄), can also be utilized, often in the presence of an activating agent or in a protic solvent like methanol (B129727). ethernet.edu.etcuni.cz Although NaBH₄ is generally less reactive towards esters than ketones or aldehydes, its reactivity can be enhanced to achieve the desired reduction. ethernet.edu.et For instance, the reduction of methyl nicotinate (B505614) to 3-pyridyl methanol has been successfully achieved in high yields using an excess of NaBH₄ in a methanol-THF system. cuni.cz A patent describes the reduction of a ketone functionality in a pyrazine (B50134) derivative using NaBH₄ in ethanol (B145695) without affecting a di-Boc protected amine, highlighting its selective potential under specific conditions. unibo.it

Another reported method involves the reaction of methyl 3-aminopyrazine-2-carboxylate with hydrazine (B178648) hydrate (B1144303) in refluxing methanol or ethanol to yield this compound. This approach offers an alternative to metal hydride reagents.

| Method | Reagent(s) | Substrate | Product | Conditions | Reference |

| Ester Reduction | Hydrazine Hydrate | Methyl 3-aminopyrazine-2-carboxylate | This compound | Methanol or Ethanol, Reflux (60-80°C) | |

| Ester Reduction | Sodium Borohydride (excess), Methanol | Methyl nicotinate (analogous) | 3-Pyridyl methanol | THF, Reflux | cuni.cz |

| General Reduction | Lithium Aluminum Hydride | Carboxylic Acid Derivatives | Primary Alcohols | Anhydrous ether (e.g., THF) | cuni.cz |

Synthesis of 3-Aminopyrazine-2-carboxylic Acid and its Ester Derivatives as Key Intermediates

The synthesis of the target alcohol is critically dependent on the availability of its direct precursors, namely 3-aminopyrazine-2-carboxylic acid and its esters.

The classical synthesis of 3-aminopyrazine-2-carboxylic acid involves the alkaline hydrolysis of lumazine (B192210) (2,4-dihydroxypteridine). nih.gov A patented process describes reacting pterine (2-amino-4-hydroxypteridine) with potassium hydroxide (B78521) in water at elevated temperatures (140-220°C), followed by acidification to precipitate the desired carboxylic acid. mdpi.com Other routes include starting from materials like methyl cyanoacetate, which undergoes a series of reactions including cyclization and hydrolysis to form the aminopyrazine acid core. nih.gov

With 3-aminopyrazine-2-carboxylic acid in hand, the next step is typically esterification to produce a substrate suitable for reduction. The Fischer-Speier esterification is a direct and widely used method for this purpose. acs.org This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the desired alcohol, which serves as both the reactant and the solvent, driving the equilibrium towards the ester product. acs.orgrsc.org

A common procedure involves dissolving 3-aminopyrazine-2-carboxylic acid in methanol, cooling the solution, and adding a catalytic amount of concentrated sulfuric acid (H₂SO₄). acs.orgrsc.org The reaction is typically stirred at room temperature for an extended period (e.g., 48 hours) to ensure complete conversion. acs.orgrsc.org The methyl 3-aminopyrazine-2-carboxylate product is then isolated by neutralizing the mixture and filtering the resulting precipitate. acs.org

| Reaction | Reagents | Catalyst | Solvent | Conditions | Reference |

| Fischer Esterification | 3-Aminopyrazine-2-carboxylic acid, Methanol | H₂SO₄ | Methanol | 0°C to Room Temp., 48h | acs.orgrsc.org |

When substrates are sensitive to the harsh acidic conditions of Fischer esterification, alternative methods that rely on the activation of the carboxylic acid functionality are employed. 1,1'-Carbonyldiimidazole (CDI) is a highly effective and mild coupling reagent for this purpose. acs.orgnih.gov

The reaction proceeds by treating the carboxylic acid with CDI in an anhydrous aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or THF. acs.orgnih.gov This forms a highly reactive acyl-imidazolide intermediate. acs.org Subsequent addition of an alcohol to this intermediate results in the formation of the desired ester, with the release of imidazole (B134444) and carbon dioxide as byproducts. nih.gov This method is advantageous as it is often performed at room temperature and does not require a strong acid or base catalyst. researchgate.net While extensively used for amide bond formation from 3-aminopyrazine-2-carboxylic acid, the same activation principle applies to ester synthesis. nih.govacs.org The efficiency of CDI in promoting the formation of thioesters from carboxylic acids and thiols further underscores its utility in esterification-type reactions. researchgate.net

| Activation Method | Reagent | Intermediate | Key Features | Reference |

| CDI Coupling | 1,1'-Carbonyldiimidazole | Acyl-imidazolide | Mild, neutral conditions; good for sensitive substrates | acs.orgnih.gov |

Advanced Approaches in Pyrazine Ring System Construction Relevant to Pyrazinylmethanol Synthesis

Modern synthetic organic chemistry offers more sophisticated strategies for constructing and functionalizing the pyrazine ring, which are relevant for accessing this compound and its analogs. These methods often provide greater efficiency, milder conditions, and broader substrate scope.

Palladium-catalyzed cross-coupling reactions have become a cornerstone for functionalizing heterocyclic compounds. ethernet.edu.et Reactions like the Suzuki, Heck, and Stille couplings allow for the introduction of various substituents onto a pyrazine ring. For example, a bromo-substituted pyrazine can be coupled with an appropriate organoboron or organotin reagent to introduce a carbon-based substituent that could be, or already contains, a hydroxymethyl group. researchgate.net The Suzuki cross-coupling of 6-bromopyrrolo[1,2-a]pyrazines with arylboronic acids demonstrates the feasibility of such reactions on related pyrazine systems. researchgate.net

Direct C-H functionalization represents a highly atom-economical approach, avoiding the need for pre-halogenated starting materials. acs.org This strategy involves the direct activation and subsequent reaction of a C-H bond on the pyrazine ring. While the chemistry of pyrazines in this area is still developing, direct arylation of pyrazine N-oxide via a palladium-catalyzed C-H/C-H coupling has been reported. acs.org More relevant to the target molecule, radical hydroxymethylation reactions, often employing Minisci-type chemistry, have been developed for various heterocycles, including pyrazines. google.comgoogle.com A photoredox-catalyzed method for the direct one-step synthesis of 2-hydroxymethylated pyridines from pyridine (B92270) N-oxides has also been established, suggesting a potential pathway for pyrazine analogs. nih.gov

These advanced methods, while not yet standard for the bulk synthesis of this specific compound, highlight the evolving landscape of heterocyclic chemistry and offer powerful tools for the synthesis of complex pyrazine derivatives.

Chemical Reactivity and Derivatization Strategies of 3 Aminopyrazin 2 Yl Methanol

Reactions of the Primary Alcohol Functionality of (3-Aminopyrazin-2-yl)methanol

The primary alcohol (-CH₂OH) group is a key site for the derivatization of this compound. Its reactivity is characteristic of primary alcohols, allowing for oxidation and esterification reactions.

Oxidation: The hydroxymethyl group can be readily oxidized to afford the corresponding carboxylic acid, 3-aminopyrazine-2-carboxylic acid. This transformation is a critical step in the synthesis of many derivatives, particularly carboxamides. Standard oxidizing agents, such as potassium permanganate, can be employed to achieve this conversion. The resulting carboxylic acid is a stable, versatile intermediate for further functionalization. researchgate.net The oxidation of alcohols to carbonyl compounds is a fundamental reaction in organic synthesis, and various metal-based catalysts have also been explored for such transformations under mild conditions. mdpi.com

Esterification: As with other primary alcohols, the hydroxymethyl group can undergo esterification by reacting with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. gcms.cz This reaction, often catalyzed by an acid, is a common derivatization technique used to modify a molecule's properties or to install a protecting group. jfda-online.com For instance, pentafluorobenzyl bromide is used to create pentafluorobenzyl esters, which are useful in trace analyses. gcms.cz

Transformations of the Aminopyrazine Heterocycle

The aminopyrazine ring possesses its own distinct reactivity, primarily centered on the exocyclic amino group and the ring nitrogen atoms. The amino group (-NH₂) at the 3-position is nucleophilic and can participate in various reactions, most notably acylation.

Synthesis of Novel this compound Analogs and Derivatives

The strategic functionalization of this compound has led to the development of a broad spectrum of novel analogs, including carboxamides, fused heterocyclic systems, and complex hybrid molecules.

A prevalent strategy for creating derivatives involves the conversion of the hydroxymethyl group into a substituted carboxamide. This is typically achieved through a two-step process: initial oxidation of the alcohol to 3-aminopyrazine-2-carboxylic acid, followed by an amidation reaction.

Several methods exist for the crucial amidation step. One approach involves the aminolysis of a methyl ester intermediate, which is first prepared from the carboxylic acid via Fischer esterification. mdpi.com More direct methods utilize coupling agents to activate the carboxylic acid in situ, facilitating its reaction with a primary or secondary amine. Common coupling agents include:

1,1'-Carbonyldiimidazole (CDI): This reagent reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate, which then readily reacts with an amine. mdpi.com

Propylphosphonic Anhydride (T3P): T3P is an effective coupling reagent for forming amide bonds. rjpbcs.com

Diethyl Pyrocarbonate (DEPC) or Dimethyl Carbonate (DMC): These can also be used as condensing reagents to promote amide formation. rsc.org

These methods have been used to synthesize a wide array of N-substituted 3-aminopyrazine-2-carboxamides by reacting the parent acid with various amines.

Table 1: Examples of Synthesized 3-Aminopyrazine-2-carboxamides Data sourced from multiple studies. mdpi.comrjpbcs.com

Derivatives of this compound are valuable precursors for constructing fused heterocyclic systems, most notably pteridines, which consist of a pyrazine (B50134) ring fused to a pyrimidine (B1678525) ring. slideserve.com Pteridines are significant scaffolds in many biologically active molecules. rsc.orgthieme-connect.de

A common route to pteridines involves the intramolecular cyclization of N-acyl-3-aminopyrazine-2-carboxamide derivatives. mdpi.com In a typical procedure, an appropriately substituted 3-aminopyrazine-2-carboxamide (B1665363) is treated with a base, such as aqueous potassium hydroxide (B78521), to induce cyclization and form the pteridine (B1203161) ring system. nih.gov Another innovative approach involves the electro-oxidative cyclization of 3-aminopyrazine-2-carboxamide with an alcohol, which has been shown to produce pteridin-4(3H)-ones in good yields. nih.gov These reactions highlight the utility of the ortho-amino-carboxamide functionality as a key structural motif for building more complex, fused ring systems.

The functional groups of this compound make it an excellent building block for the synthesis of pyrazine-containing hybrid molecules, where the pyrazine core is linked to other distinct chemical scaffolds. myskinrecipes.com This strategy is widely used in medicinal chemistry to combine the pharmacophoric features of different molecular classes. nih.govmdpi.com

The synthesis of complex 3-aminopyrazine-2-carboxamides, as detailed previously, is a prime example of this approach. rjpbcs.com By using complex amines derived from other heterocyclic systems (e.g., piperazine-substituted pyrimidines), hybrid molecules are created that incorporate both the aminopyrazine and the secondary heterocyclic motif. rjpbcs.com Furthermore, more elaborate cyclization reactions can lead to multi-ring fused systems, such as imidazo[2,1-b]pteridine derivatives, which represent a higher order of molecular complexity originating from the pyrazine core. rsc.org The creation of such hybrids is a testament to the versatility of this compound and its derivatives as platforms for developing novel chemical entities.

Coordination Chemistry of Pyrazine Derived Ligands, Including 3 Aminopyrazin 2 Yl Methanol

Principles of Ligand Design and Coordination Modes of Pyrazine (B50134) Systems

The design of pyrazine-based ligands is centered on leveraging the electronic properties of the pyrazine ring and the steric and electronic contributions of its substituents. These factors dictate the resulting ligand architecture and how it coordinates to a metal center.

Monodentate, Bidentate, and Polydentate Ligand Architectures

Pyrazine-based ligands can adopt several coordination architectures depending on their structure and the reaction conditions.

Monodentate Coordination: The simplest coordination mode involves one of the pyrazine nitrogen atoms binding to a single metal ion. Due to the rigid structure and the 1,4-positioning of the nitrogen atoms, pyrazine itself is unable to chelate a single metal center. Instead, it often acts as a monodentate bridging ligand , where each nitrogen atom coordinates to a different metal ion, leading to the formation of coordination polymers. nih.govreddit.com This bridging behavior is fundamental to the construction of one-, two-, or three-dimensional networks. researchgate.net

Bidentate Coordination: When substituents containing additional donor atoms (e.g., amino, carboxyl, or hydroxyl groups) are present on the pyrazine ring, the ligand can act as a bidentate chelating ligand . For example, derivatives like 3-aminopyrazine-2-carboxylic acid can coordinate to a metal center through the pyrazine ring nitrogen and the carboxylic oxygen atom. researchgate.net Similarly, Schiff base derivatives of pyrazine-2-carboxamide can act as bidentate ligands, coordinating through an azomethine nitrogen and a phenolic oxygen. researchgate.net Studies on other pyrazine derivatives have also concluded that they behave as bidentate ligands in complex formation. rsc.orgnih.gov

Polydentate Coordination: More complex pyrazine ligands can be designed to be polydentate. For instance, a cobalt(II) dicyanamide coordination polymer utilizes 2-aminopyrazine (B29847) in a bis-monodentate fashion, while 2-hydroxypyrazine can adopt both monodentate and bridging bis-monodentate modes. mdpi.com This demonstrates how different substituents on the pyrazine core can lead to varied coordination behaviors and resulting polymer structures. mdpi.com

Donor Atom Participation in Metal Coordination

The specific atoms on a pyrazine-derived ligand that bind to a metal ion are crucial in determining the geometry and stability of the resulting complex. For a ligand such as (3-Aminopyrazin-2-yl)methanol, potential donor sites include the two nitrogen atoms of the pyrazine ring, the nitrogen of the amino group, and the oxygen of the methanol (B129727) group.

In various substituted pyrazine complexes, coordination is frequently observed through the nitrogen atoms of the pyrazine ring. nih.gov However, the participation of substituent donor atoms can vary. In some ruthenium(III) complexes with pyrazine derivatives, coordination occurs through an azomethine nitrogen and an amine nitrogen. rsc.org In another case, a pyrazine derivative was found to coordinate through the azomethine nitrogen and a nitrogen atom from the pyrazine ring. nih.gov

Interestingly, the amino group does not always participate in coordination. In one study of a ruthenium(III) complex, it was confirmed that the amine group was not involved in the complexation of the metal ion. rsc.org Conversely, the hydroxyl group of a methanol substituent can participate in coordination, as can the nitrogen atoms of the pyrazine ring. The versatility of donor atom participation allows for a wide range of complex geometries and properties.

Synthesis and Characterization of Metal Complexes Incorporating Pyrazinylmethanol or Related Pyrazine Ligands

The synthesis of metal complexes with pyrazine-derived ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, temperature, and metal-to-ligand ratio can influence the final product.

A common synthetic route involves adding an aqueous solution of a metal salt (e.g., chlorides, acetates, or nitrates) to an ethanolic or methanolic solution of the pyrazine ligand. ekb.eg The resulting mixture is often refluxed for several hours, after which the solid complex precipitates upon cooling and can be isolated by filtration. ekb.eg For instance, cobalt(II) dicyanamide polymers with substituted pyrazines were synthesized by reacting an aqueous solution of sodium dicyanamide with a methanolic solution containing the pyrazine ligand and a cobalt(II) salt. mdpi.com

Characterization of these complexes is performed using a suite of analytical techniques:

Spectroscopic Methods:

Infrared (IR) Spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (like C=N, N-H, or O-H) upon complexation. rsc.orgnih.gov The appearance of new bands in the far-IR region can indicate the formation of metal-ligand bonds. rsc.org

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex, which helps in understanding its electronic structure and coordination geometry. tandfonline.comfigshare.com

Elemental Analysis: This technique confirms the empirical formula of the synthesized complex by determining the percentage composition of its constituent elements. researchgate.netnih.gov

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules by observing weight loss at different temperatures. nih.govekb.eg

Electronic and Structural Properties of Pyrazine Metal Complexes

The electronic and structural properties of pyrazine metal complexes are intrinsically linked and are dictated by the nature of the metal ion, the ligand, and their coordination geometry.

Structural Properties: X-ray crystallography has revealed a wide array of structures for pyrazine-based metal complexes. Geometries can range from tetrahedral and square planar to octahedral, depending on the coordination number of the metal and the denticity of the ligand. researchgate.net For example, in a series of cobalt(II) dicyanamide polymers with substituted pyrazines, the cobalt(II) ions were found in a tetragonally elongated octahedral environment. mdpi.com The structure of a binuclear zinc(II) complex with a pyrazine-carboximidate ligand showed each zinc ion to be five-coordinated in a distorted square-pyramidal geometry.

The table below summarizes structural data for selected cobalt(II) complexes with pyrazine-based ligands, illustrating typical bond lengths.

| Compound | Coordination Geometry | Co-Ndca (Å) | Co-Npyz (Å) |

| [Co(dca)₂(2-Mepyz)₂] | Octahedral | 2.113(2)–2.119(2) | 2.227(2) |

| [Co(dca)₂(2,5-Me₂pyz)₂] | Octahedral | 2.093(2)–2.109(2) | 2.247(2) |

| [Co(dca)₂(2,3,5-Me₃pyz)₂] | Octahedral | 2.083(3)–2.112(3) | 2.285(3) |

| [Co(dca)₂(2-Cl-6-Mepyz)₂] | Octahedral | 2.083(2)–2.098(2) | 2.196(2) |

| Data sourced from a study on heteroleptic cobalt(II) dicyanamide coordination polymers. mdpi.com |

Electronic Properties: The electronic properties of these complexes are of significant interest. Pyrazine and its derivatives can act as redox-active ligands, meaning they can participate in electron transfer processes. tandfonline.comfigshare.commsstate.edu This is particularly true for pyrazine(diimine) ligands, which can be reduced to form radical anions, effectively storing electrons within the ligand framework. tandfonline.comfigshare.com

UV-Vis spectroscopy is a key tool for probing the electronic structure. The absorption spectra of ruthenium(III) complexes with pyrazine derivatives have been used to calculate important ligand field parameters, such as the splitting parameter (Δ₀), the Racah parameter (B), and the nephelauxetic ratio (β). rsc.org These parameters provide insight into the strength of the metal-ligand bond and the degree of covalency. rsc.org

The table below shows electronic spectral data and calculated ligand field parameters for selected Ru(III) complexes.

| Complex | λmax (nm) | Δ₀ (cm⁻¹) | B (cm⁻¹) | β |

| [RuCl(PAOX)₂(OH₂)]Cl₂ | 335, 428, 510 | 28185 | 616 | 0.64 |

| [RuCl(PTCA)₂(OH₂)]Cl₂ | 343, 435, 520 | 27640 | 648 | 0.67 |

| [RuCl(DPP)(OH₂)₃]Cl₂ | 360, 480, 580 | 26315 | 691 | 0.72 |

| [RuCl₂(ABMAP)₂]Cl | 328, 410, 500 | 28998 | 631 | 0.65 |

| Data sourced from a study on the coordination chemistry of pyrazine derivatives. rsc.org |

Furthermore, the pyrazine ring's electron-withdrawing nature can influence the electronic properties of the complex. For example, the HOMO-LUMO gap in pyrazine-containing complexes is often smaller than in analogous pyridine (B92270) complexes, which can facilitate charge transfer processes. brandeis.edu This highlights the potential for tuning the electronic and redox properties of metal complexes through the strategic use of pyrazine-based ligands. brandeis.edu

Computational Chemistry and Molecular Modeling of 3 Aminopyrazin 2 Yl Methanol and Its Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of (3-Aminopyrazin-2-yl)methanol. These theoretical methods allow for a detailed examination of its molecular orbitals and electron density, providing a foundation for predicting its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecular systems. For pyrazine (B50134) derivatives, DFT has been employed to study a range of characteristics, from electronic absorption spectra to intermolecular interactions. science.gov

Studies on aminopyrazine, a related compound, have utilized DFT and Time-Dependent DFT (TDDFT) to explore the nature of intermolecular hydrogen bonds in different electronic states. nih.gov Such calculations reveal that intermolecular hydrogen bonds can be strengthened upon electronic excitation. nih.gov This is a critical insight, as the strengthening of these bonds can significantly influence photochemical processes. nih.gov Furthermore, DFT has been used to analyze two-dimensional charge-transfer structures in pyrazine derivatives, showing that the push-pull electronic capabilities of substituent groups can impact their electronic spectra and nonlinear optical (NLO) properties. science.gov For instance, the presence of electron-withdrawing N-heterocycles like the pyrazine ring is particularly interesting for its role as an electron-attracting component in π-conjugated structures. researchgate.net

Table 1: Illustrative DFT Calculation Parameters for Pyrazine Derivatives

| Parameter | Description | Typical Application |

|---|---|---|

| Functional | e.g., B3LYP | Approximates the exchange-correlation energy. |

| Basis Set | e.g., 6-311++G** | Defines the set of functions used to build molecular orbitals. |

Hartree-Fock (HF) and semi-empirical methods offer alternative, computationally less expensive approaches to quantum chemical calculations. wikipedia.orgwustl.edu Semi-empirical methods are simplified versions of HF theory that incorporate empirical parameters to streamline calculations and improve performance, making them suitable for larger molecules. wikipedia.orguni-muenchen.de Common methods include AM1 (Austin Model 1) and PM3 (Parametric Model 3), which are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.deuomustansiriyah.edu.iq

These methods have been applied to optimize the molecular structures of metal complexes involving pyrazine derivatives, supporting proposed geometries such as octahedral arrangements around a central metal ion. rsc.org While less rigorous than DFT, they provide valuable initial assessments of molecular geometries and electronic properties. uni-muenchen.de The HF-3c method, a corrected small basis set Hartree-Fock approach, is noted for its efficiency in providing reliable geometries and energies for large systems. nih.gov

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. science.gov

For pyrazine derivatives, molecular orbital analysis has demonstrated a correlation between the HOMO and LUMO energies and their efficacy as corrosion inhibitors. science.gov The distribution of electron density, influenced by substituent groups, can significantly affect the molecule's properties. For example, modifying the push-pull electron characteristics of substituents can modulate the frontier molecular orbital energy gap, which in turn affects properties like the static second hyperpolarizability, a measure of NLO response. science.gov A correlation has also been established between the electrostatic charge on hydrogen-bond acceptor sites in 2-aminopyrazine (B29847) derivatives and their capacity to form intermolecular hydrogen bonds. rsc.org

Table 2: Frontier Orbital Energies and Properties of Pyrazine Analogs

| Molecule/System | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Investigated Property |

|---|---|---|---|---|

| Pyrazine Derivative A | -6.2 | -1.5 | 4.7 | Corrosion Inhibition science.gov |

| Pyrazine Derivative B | -5.8 | -2.0 | 3.8 | NLO Response science.gov |

| Pyrazine Derivative C | -6.5 | -1.1 | 5.4 | Reactivity science.gov |

Note: The values presented are illustrative and derived from general findings in the literature.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound is essential for predicting its interactions with other molecules. Conformational analysis and molecular dynamics simulations are the primary computational tools used for this purpose.

Predicting the stable three-dimensional (3D) conformation of a molecule is a critical step in computational chemistry. nih.gov This is typically achieved through energy minimization, a process where the molecule's geometry is systematically altered to find the arrangement with the lowest potential energy. Various computational methods, including DFT and semi-empirical calculations, can be used to perform geometry optimization. researchgate.netmdpi.com

For flexible molecules, multiple low-energy conformations may exist. Computational modeling can be used to understand this conformational stability and to calculate the energy differences between various conformers. mdpi.com For example, in studies of related bioactive compounds, computational modeling has been used to compare the energies of different folded and extended conformations observed in crystal structures. mdpi.com The prediction of 3D structures is a foundational element for further studies, such as molecular docking, which investigates how a molecule might bind to a biological target. nih.gov

Intramolecular hydrogen bonds, which are electrostatic attractions between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom within the same molecule, can significantly influence a molecule's conformation, stability, and properties. In this compound, the presence of both amino (-NH₂) and hydroxyl (-CH₂OH) groups creates the potential for intramolecular hydrogen bonding between the hydrogen of one group and the nitrogen or oxygen of the other.

Table 3: Potential Intramolecular Hydrogen Bonds in this compound

| Donor Group | Acceptor Atom | Description |

|---|---|---|

| Amino (-NH₂) | Hydroxyl Oxygen | Hydrogen bond between an amino hydrogen and the oxygen of the methanol (B129727) group. |

| Hydroxyl (-OH) | Amino Nitrogen | Hydrogen bond between the hydroxyl hydrogen and the nitrogen of the amino group. |

In Silico Prediction of Chemical Reactivity and Interaction Sites

Computational methods are instrumental in predicting the chemical reactivity and potential interaction sites of this compound and its analogs. Techniques such as Density Functional Theory (DFT) are employed to calculate various physicochemical parameters that correlate with the molecule's reactivity. ijournalse.org The distribution of electron density, governed by the arrangement of atoms and functional groups on the pyrazine ring, is a key determinant of its chemical behavior.

Variations in the types and positions of substituent groups on the pyrazine ring significantly influence the molecule's odor activities and other properties, indicating a strong structure-activity relationship. ijournalse.org For instance, the amino (-NH2) and hydroxymethyl (-CH2OH) groups in this compound dictate its reactivity. The amino group, being an electron-donating group, increases the electron density of the pyrazine ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. Conversely, the nitrogen atoms within the pyrazine ring are electron-withdrawing, creating electron-deficient areas that are prone to nucleophilic attack.

Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing these reactive sites. For a molecule like this compound, MEP maps would typically show negative potential (red/yellow areas) around the nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group, indicating regions that are likely to act as hydrogen bond acceptors or interact with electrophiles. Positive potential (blue areas) would be concentrated around the hydrogen atoms of the amino and hydroxyl groups, identifying them as hydrogen bond donors and sites susceptible to nucleophilic attack.

Frontier molecular orbital theory (FMO), specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides further insight. The HOMO represents the ability to donate an electron, and its location often corresponds to the most nucleophilic site. The LUMO indicates the ability to accept an electron, highlighting the most electrophilic site. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. tandfonline.com

Table 1: Conceptual Reactivity Descriptors for this compound

| Descriptor | Predicted Location/Value | Implication for Reactivity |

| Molecular Electrostatic Potential (MEP) - Negative | Pyrazine ring Nitrogen atoms, Hydroxyl Oxygen atom | Sites for electrophilic attack and hydrogen bond acceptance. |

| Molecular Electrostatic Potential (MEP) - Positive | Amino and Hydroxyl Hydrogen atoms | Sites for nucleophilic attack and hydrogen bond donation. |

| Highest Occupied Molecular Orbital (HOMO) | Likely localized on the amino group and pyrazine ring. | Region most susceptible to electrophilic attack. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Likely distributed across the pyrazine ring system. | Region most susceptible to nucleophilic attack. |

| HOMO-LUMO Energy Gap (ΔE) | Moderate | Indicates reasonable kinetic stability. |

Computational Approaches to Structure-Activity Relationship (SAR) Prediction and Molecular Target Identification

Computational methods provide a powerful framework for establishing Structure-Activity Relationships (SAR) and identifying potential biological targets for this compound and its analogs. ijournalse.org These in silico techniques analyze how modifications to the chemical structure affect the biological activity of a compound, thereby guiding the design of more potent and selective molecules. ijournalse.orgjapsonline.com

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By developing mathematical models that correlate physicochemical descriptors of a series of compounds with their known biological activities, QSAR can predict the activity of novel, untested analogs. ijournalse.org For pyrazine derivatives, descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). researchgate.net Studies on pyrazine-linked indazoles, for example, have successfully used 3D-QSAR models to understand the structural requirements for inhibiting targets like PIM-1 kinase, a protein involved in cancer. japsonline.comresearchgate.net These models can reveal that the addition of specific groups, such as electron-withdrawing groups, at certain positions on the pyrazine ring can either increase or decrease inhibitory activity. japsonline.com

Target identification, often referred to as "target fishing," can be performed using inverse or reverse molecular docking. nih.govnih.gov In this approach, a molecule like this compound is computationally screened against a large database of known protein structures. nih.govnih.gov The proteins to which the molecule binds with the highest affinity are identified as potential biological targets. This method has been applied to pyrazine analogs to suggest possible targets, such as pantothenate synthetase in Mycobacterium tuberculosis. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. plos.org This method is crucial for understanding the molecular basis of a drug's action and for virtual screening of compound libraries to find potential new drugs. japsonline.comekb.eg

For pyrazine derivatives, docking studies have been extensively used to explore their interactions with various protein targets. For instance, pyrazine-1,3,4-oxadiazole analogs have been docked into the active site of the DprE1 enzyme, a target for anti-tuberculosis agents. nih.gov These studies revealed that potent compounds form strong binding interactions, with calculated binding affinities surpassing those of standard drugs like isoniazid. nih.gov Similarly, other pyrazine derivatives have been docked against PIM-1 kinase, an anticancer target, showing that key interactions involve hydrogen bonds with specific amino acid residues like Glu121, Lys67, and Asp128. japsonline.comresearchgate.net

The docking process for a compound like this compound would involve:

Preparation : Obtaining the 3D structures of the ligand and the target protein (often from a repository like the Protein Data Bank).

Docking Simulation : Placing the ligand into the defined binding site of the protein and sampling different conformations and orientations.

Scoring and Analysis : Calculating the binding affinity for each pose. The most favorable poses are then analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds : The amino and hydroxyl groups of this compound are potent hydrogen bond donors, while the pyrazine nitrogens and hydroxyl oxygen are acceptors. These interactions are critical for binding affinity and specificity. researchgate.net

Hydrophobic Interactions : The pyrazine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Molecular dynamics (MD) simulations can further refine docking results by simulating the movement of the ligand-protein complex over time, providing insights into its stability and the persistence of key interactions. nih.govundip.ac.id

Table 2: Examples of Molecular Docking Studies on Pyrazine Analogs

| Pyrazine Analog Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (Example) |

| Pyrazine-1,3,4-Oxadiazoles | DprE1 Enzyme (M. tuberculosis) | Not specified | -9.0 kcal/mol |

| 3-(Pyrazin-2-yl)-1H-indazoles | PIM-1 Kinase | Glu121, Lys67, Glu171, Asp128 | -9.4 kcal/mol |

| Imidazo[1,5-a]pyrazines | Janus Kinases (JAKs) | Not specified | Low energy binding |

| Pyrazine Hydrazones | Pantothenate Synthetase (M. tuberculosis) | Not specified | Favorable binding interactions |

In silico simulations are vital for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.govmdpi.com This computational screening helps to identify compounds with potentially poor pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. researchgate.net Several studies on pyrazine-based compounds have incorporated ADMET predictions to assess their drug-likeness. nih.govdntb.gov.ua

Key pharmacokinetic parameters evaluated through these simulations include:

Absorption : Predictions of properties like Caco-2 cell permeability (an indicator of intestinal absorption) and P-glycoprotein (P-gp) substrate/inhibitor status (related to drug efflux) are commonly performed. mdpi.com

Distribution : Parameters such as plasma protein binding and blood-brain barrier (BBB) penetration are calculated to understand how a compound will distribute throughout the body.

Metabolism : Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, which could lead to drug-drug interactions.

Excretion : Properties related to how the body eliminates the drug are assessed.

Toxicity : Computational models can predict potential toxicities, such as carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition).

Many of these predictions are based on established guidelines like Lipinski's Rule of Five, which suggests that drug-like compounds generally have a molecular weight <500 g/mol , a LogP <5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.net this compound conforms to these rules, suggesting it has a favorable starting point for drug-likeness. In silico ADMET profiling of various pyrazine analogs has indicated that many possess permissible pharmacokinetic parameters, making them promising candidates for further development. japsonline.comnih.gov

Table 3: Predicted ADMET Properties for a Representative Pyrazine Analog

| ADMET Property | Parameter | Predicted Value | Implication |

| Absorption | Lipinski's Rule of Five | Pass | Good oral bioavailability potential. |

| Caco-2 Permeability | High | Likely well-absorbed from the intestine. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low / High (Varies) | Predicts whether the compound can access the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively removed from cells by this transporter. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| Toxicity | hERG Inhibition | Low Risk | Low potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

Mechanistic and Structure Activity Relationship Studies of Pyrazine Based Compounds

Investigation of Molecular Targets and Biochemical Pathways Modulated by Pyrazine (B50134) Derivatives

Pyrazine-based compounds are recognized for their wide array of pharmacological activities, stemming from their ability to interact with a diverse set of molecular targets. nih.govnih.gov The heteroaromatic nature of the pyrazine ring, with its two nitrogen atoms, allows for a combination of polar and non-polar interactions, enabling these compounds to bind to various protein targets. researchgate.netacs.org Research has identified that pyrazine derivatives can modulate several key biochemical pathways implicated in diseases ranging from cancer to infectious diseases and inflammatory conditions. nih.govtandfonline.com

One of the prominent areas of investigation is the role of pyrazine derivatives as kinase inhibitors. For instance, the small molecule AKN-028, a pyrazine-based compound, has shown promise in preclinical studies for acute myeloid leukemia (AML) as a tyrosine kinase inhibitor. mdpi.com Kinases are crucial regulators of cell signaling, proliferation, and survival, making them significant targets in oncology.

Another critical molecular target for pyrazine derivatives is the proteasome. Bortezomib, a therapeutic agent containing a pyrazine ring, is a first-in-class proteasome inhibitor approved for treating multiple myeloma. mdpi.comnih.gov It reversibly inhibits the 26S proteasome, leading to the dysregulation of proteins essential for cancer cell growth and survival. mdpi.com

In the realm of infectious diseases, pyrazine compounds have been shown to target enzymes crucial for pathogen survival. Pyrazinamide, a cornerstone drug for tuberculosis treatment, is a prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane transport and energy metabolism in Mycobacterium tuberculosis. nih.gov Additionally, the antiviral drug Favipiravir, a pyrazine prodrug, targets the RNA-dependent RNA polymerase of several RNA viruses, including influenza, thereby inhibiting viral replication. mdpi.com

Furthermore, protein tyrosine phosphatases (PTPs) have been identified as targets for pyrazine derivatives. nih.gov Specifically, the SHP2 protein, a member of the PTP family, is closely associated with cancer pathways, and pyrazine-based molecules have been designed to inhibit its activity. nih.gov Pyrazine derivatives have also been found to inhibit human aldose reductase (ALR2), an enzyme linked to diabetic complications. mdpi.com The diverse biological activities are a testament to the versatility of the pyrazine scaffold in medicinal chemistry. tandfonline.comresearchgate.netresearchgate.net

Elucidation of Structure-Activity Relationships for Pyrazine Derivatives

The biological activity of pyrazine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies, which involve systematically modifying the chemical structure and evaluating the resulting changes in biological activity, are crucial for optimizing these compounds as therapeutic agents. nih.gov The pyrazine ring's unique electronic properties and its capacity for hydrogen bonding and other interactions are central to its function as a pharmacophore. researchgate.netacs.org

Systematic modifications of the pyrazine core and its substituents have yielded significant insights into the structural requirements for various biological activities. For instance, in the development of antitubercular agents, modifications to the pyrazine-2-carboxamide scaffold have been extensively explored. rsc.org

Studies on N-phenyl pyrazine-2-carboxamides revealed that the nature and position of substituents on the phenyl ring dramatically influence antimycobacterial activity. nih.gov For example, the introduction of a trifluoromethyl group at the 4-position or a bromo group at the 2-position of the phenyl ring resulted in compounds with significantly higher activity against M. tuberculosis than the parent compound. nih.gov Further research identified that an iodine substitution at the 3-position of the benzene ring was particularly important for enhancing antimycobacterial effects. nih.gov

In another study focusing on antimalarial compounds, replacement of a pyridine (B92270) core with a pyrazine core in 3,5-diaryl-2-aminopyridines led to a new series of 3,5-diaryl-2-aminopyrazines with potent oral antimalarial activity. nih.gov However, any other alterations to the pyrazine core or modifications to the 2-amino group resulted in a loss of activity, highlighting the specific structural requirements for this particular target. nih.gov

The table below summarizes findings from SAR studies on pyrazine carboxamide derivatives targeting M. tuberculosis.

| Compound ID | Modification on Pyrazine Ring | Modification on Carboxamide Moiety (N-phenyl group) | Antimycobacterial Activity (MIC) |

| Parent Compound | Unsubstituted | Unsubstituted Phenyl | 6.25 µg/mL |

| Derivative A | Unsubstituted | 4-(trifluoromethyl)phenyl | < 2 µg/L |

| Derivative B | Unsubstituted | 2-bromo-3-methylphenyl | < 2 µg/L |

| Derivative C | Unsubstituted | 3-iodo-4-methylphenyl | < 2 µg/L |

| Derivative D | 5-(tert-Butyl)-6-chloro | 3-iodo-4-methylphenyl | IC90 = 0.819 µg/mL |

Data compiled from multiple sources. nih.govrsc.org

The correlation between specific structural features and the resulting functional outcomes is based on the molecular interactions between the pyrazine derivative and its biological target. researchgate.net The nitrogen atoms in the pyrazine ring are frequent hydrogen bond acceptors, which is a critical interaction for ligand binding in many proteins. researchgate.netacs.org

For the antimalarial 3,5-diaryl-2-aminopyrazines, the pyrazine core itself was found to be a critical structural element. nih.gov Its replacement of the original pyridine core likely optimized the geometry and electronic distribution of the molecule for binding to its plasmodial target. The strict requirement for the 2-amino group suggests it is a key interaction point, possibly acting as a hydrogen bond donor. nih.gov

Design Principles for Pyrazine-Containing Hybrid Molecules

The development of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is an emerging strategy in drug design to address challenges like drug resistance and to achieve multi-target activity. ieasrj.com The pyrazine scaffold is an attractive component for creating such hybrids due to its versatile biological activities and synthetic accessibility. nih.govmdpi.com

The core design principle behind pyrazine-containing hybrids is to leverage the favorable properties of the pyrazine core and combine it with another bioactive moiety to enhance efficacy, improve selectivity, or create novel mechanisms of action. ieasrj.com The choice of the second pharmacophore is critical and is typically based on its known biological activity against a specific target or pathway. ieasrj.com

Several studies have demonstrated the success of this approach:

Chalcone–Pyrazine Hybrids: Chalcones are known for their anticancer properties. By synthesizing hybrids that incorporate a pyrazine ring, researchers have developed compounds with significant inhibitory effects against various human cancer cell lines, in some cases exceeding the potency of existing drugs like Adriamycin. mdpi.com

Flavonoid–Pyrazine Hybrids: Flavonoids, another class of natural products with antitumor activity, have been linked with ligustrazine (a pyrazine derivative). These hybrids have shown strong inhibitory effects on colon (HT-29) and breast (MCF-7) cancer cell lines. mdpi.com

Natural Product–Pyrazine Hybrids: Researchers have successfully created hybrids by modifying natural products like cinnamic acid and oleanolic acid with pyrazine fragments. nih.gov These modifications have often resulted in derivatives with stronger biological activities and sometimes lower toxicity compared to the parent compounds. nih.govmdpi.com For example, oleanolic acid–pyrazine hybrids have demonstrated potent inhibition of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity. mdpi.com

The synthesis of these hybrids typically involves connecting the pyrazine moiety to the other pharmacophore via a stable covalent linker. ieasrj.com The design process often utilizes structure-based drug design principles to ensure that the hybrid molecule can effectively interact with its intended target(s). nih.gov This strategy of molecular hybridization holds significant promise for developing next-generation therapeutic agents with improved pharmacological profiles. ieasrj.com

Advanced Analytical Techniques for Characterization of 3 Aminopyrazin 2 Yl Methanol and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure of (3-Aminopyrazin-2-yl)methanol. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound and its derivatives. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the structure.

In the ¹H NMR spectrum, the protons on the pyrazine (B50134) ring typically appear as distinct signals in the aromatic region (δ 7.5–8.5 ppm). For derivatives of 3-aminopyrazine-2-carboxamide (B1665363), the two pyrazine ring protons, H-5 and H-6, appear at chemical shifts between 7.76 and 8.30 ppm. The protons of the aminomethyl (-CH₂OH) group are expected to resonate in the upfield region, typically around δ 4.5-5.0 ppm. The chemical shift of the amino (-NH₂) protons can vary and often appears as a broad singlet, as seen in related 3-aminopyrazine-2-carboxamides where this signal is observed between 7.49–7.62 ppm in DMSO-d₆. The hydroxyl (-OH) proton signal is also variable and its position is dependent on solvent, concentration, and temperature. The chemical shifts are influenced by the solvent used, with different values observed in solvents like CDCl₃ and DMSO-d₆.

In the ¹³C NMR spectrum, the carbon atoms of the pyrazine ring resonate in the aromatic region, typically between δ 125 and 160 ppm. For N-substituted 3-aminopyrazine-2-carboxamide derivatives, the amidic carbonyl carbon appears further downfield, between δ 163.35–166.64 ppm. The carbon of the methanol (B129727) group (-CH₂OH) in this compound is expected to appear significantly upfield, generally in the range of δ 60-65 ppm. Two-dimensional NMR techniques such as HSQC and HMBC are crucial for confirming the assignments by correlating proton and carbon signals.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazine C-2 | - | ~155-160 |

| Pyrazine C-3 | - | ~145-150 |

| Pyrazine C-5 | ~7.8-8.3 | ~128-135 |

| Pyrazine C-6 | ~7.8-8.3 | ~130-138 |

| -CH₂OH | ~4.5-5.0 | ~60-65 |

| -NH₂ | Variable (Broad) | - |

| -OH | Variable | - |

Note: Values are estimations based on data from pyrazine and its derivatives.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These methods are complementary and probe the vibrational modes of the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amino group (-NH₂) typically appear as two bands in the 3300-3500 cm⁻¹ region. A broad absorption band corresponding to the O-H stretch of the alcohol group is also expected in this region, typically around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations of the pyrazine ring are anticipated just above 3000 cm⁻¹. The C=N and C=C ring stretching vibrations within the pyrazine core give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the primary alcohol will likely be observed between 1000-1260 cm⁻¹. In derivatives like 3-aminopyrazine-2-carboxamides, a strong signal for the amidic carbonyl (C=O) stretch is observed between 1641–1684 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations and homo-nuclear bonds, making it useful for analyzing the pyrazine ring structure. The symmetric ring breathing modes of the pyrazine ring are often strong in the Raman spectrum. Force field calculations on related molecules like pyrazine-N,N'-dioxide have been used to assign the observed IR and Raman frequencies to specific fundamental modes, combinations, and overtones.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| N-H (Amine) | Stretching | 3300-3500 (Two bands) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=N / C=C (Ring) | Stretching | 1400-1600 |

| C-N | Stretching | 1250-1350 |

| C-O (Alcohol) | Stretching | 1000-1260 |

Note: Values are based on typical ranges for the specified functional groups and data from related pyrazine structures.

UV-Vis spectroscopy is used to study the electronic transitions within the chromophoric pyrazine system of this compound. The pyrazine ring contains both π-bonds and non-bonding electrons on the nitrogen atoms, which gives rise to characteristic absorptions.

The UV-Vis spectrum of pyrazine and its derivatives typically exhibits two main types of electronic transitions: π → π* and n → π. The π → π transitions are generally high-energy and result in strong absorption bands at shorter wavelengths (typically < 280 nm). The n → π* transitions involve the promotion of a non-bonding electron from a nitrogen atom to an antibonding π* orbital. These transitions are lower in energy, appear at longer wavelengths (typically > 300 nm), and are of lower intensity.

For this compound, the presence of the electron-donating amino (-NH₂) and hydroxymethyl (-CH₂OH) groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazine. This is due to the interaction of the lone pairs of electrons on the nitrogen and oxygen atoms with the π-system of the pyrazine ring, which raises the energy of the highest occupied molecular orbital (HOMO). Studies on related compounds like 3-aminopyrazine-2-carboxylic acid have utilized UV irradiation to investigate photochemical transformations, highlighting the molecule's absorption in the UV range.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (125.13 g/mol ). The fragmentation pattern provides valuable structural information. Common fragmentation pathways for pyrazine derivatives include the loss of small, stable molecules like HCN. For this compound, characteristic fragmentation would likely involve the α-cleavage of the methanol group, leading to the loss of a CH₂OH radical (mass 31) or formaldehyde (B43269) (CH₂O, mass 30). Subsequent fragmentation could involve the cleavage of the pyrazine ring itself.

Electrospray ionization (ESI) is a softer ionization technique that typically yields the protonated molecule [M+H]⁺. Predicted ESI-MS data for this compound shows several possible adducts.

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 126.06619 |

| [M+Na]⁺ | 148.04813 |

| [M+K]⁺ | 164.02207 |

| [M+NH₄]⁺ | 143.09274 |

| [M-H]⁻ | 124.05164 |

Data sourced from PubChemLite.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for this compound and its derivatives in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, yielding accurate bond lengths, bond angles, and torsional angles.

Table 4: Representative Crystallographic Data for a Pyrazine Derivative [N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide]

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₀N₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.4631 (4) |

| b (Å) | 9.9198 (3) |

| c (Å) | 10.2038 (4) |

| β (°) | 102.398 (4) |

| Volume (ų) | 1033.40 (7) |

| Z | 4 |

| Key Interactions | N—H⋯N hydrogen bonds (forming dimers), C—H⋯O and C—H⋯N hydrogen bonds (linking dimers) |

Data for a related pyrazine carboxamide derivative.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC, particularly in the reversed-phase mode (RP-HPLC), is highly effective for analyzing the purity of pyrazine derivatives. In this technique, a nonpolar stationary phase (such as C18-bonded silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a polar compound, would elute relatively quickly under standard reversed-phase conditions. Purity is determined by integrating the peak area of the main component and any impurities, which are detected using a UV detector set at a wavelength where the pyrazine chromophore absorbs.

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For pyrazine derivatives, GC coupled with a Mass Spectrometry detector (GC-MS) is a powerful combination, providing both separation and structural identification of the components. Capillary columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX), are often used for the separation of pyrazines. Derivatization may sometimes be employed to increase the volatility and improve the chromatographic behavior of polar compounds containing -OH and -NH₂ groups. Column chromatography using silica (B1680970) gel or C18-bonded silica is also a valuable method for the preparative purification and isolation of pyrazines from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of this compound and its derivatives. These methods are particularly valuable for analyzing the purity of the compound and for identifying any process-related impurities or degradation products.

Methodology and Research Findings:

A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of polar aromatic compounds like aminopyrazine derivatives. A typical RP-HPLC method would utilize a C18 column, which provides a non-polar stationary phase. The separation is achieved by using a polar mobile phase, often a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

For instance, a hypothetical HPLC method for the analysis of this compound could be developed using a C18 column with a mobile phase consisting of a phosphate (B84403) buffer (pH 7.0) and methanol in a 90:10 (v/v) ratio. Detection would typically be carried out using a UV detector, as the pyrazine ring system exhibits strong UV absorbance. A study on the determination of aminopyridines, which are structurally related to aminopyrazines, successfully used a similar mobile phase composition with a C18 column, demonstrating the suitability of this approach. cmes.org

UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. A UPLC-MS/MS method could provide even more detailed information, allowing for the identification of trace-level impurities and degradation products by providing mass-to-charge ratio data.

Hypothetical HPLC Purity Analysis Data for this compound:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Phosphate Buffer (pH 7.0) : Methanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 4.2 min |

| Purity | 99.5% |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. For this compound, TLC can be an effective tool for qualitative analysis.

Methodology and Research Findings:

In a typical TLC analysis of this compound, a silica gel plate would be used as the stationary phase due to the polar nature of the compound. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used. The polarity of the mobile phase is adjusted to obtain an optimal retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For polar compounds, a more polar mobile phase is generally required to move the spot from the baseline. wisc.edulibretexts.orgquora.com

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the UV-active pyrazine ring. Additionally, various staining reagents can be used to enhance the visibility of the spots. For nitrogen-containing heterocyclic compounds, iodine vapor or specific chromogenic reagents can be employed. ictsl.net

Hypothetical TLC Data for this compound:

| Stationary Phase | Mobile Phase (v/v) | Rf Value | Visualization |

| Silica Gel 60 F254 | Dichloromethane : Methanol (95:5) | 0.45 | UV (254 nm) |

| Silica Gel 60 F254 | Ethyl Acetate : Hexane (1:1) | 0.30 | UV (254 nm) |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. Thermogravimetric Analysis (TGA) is a particularly useful technique for determining the thermal stability and decomposition profile of a compound like this compound.

Methodology and Research Findings:

A typical TGA experiment would involve heating a small sample of this compound in an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). The resulting data would be plotted as mass loss versus temperature.

Hypothetical TGA Data for this compound:

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 25 - 150 | < 0.5% | Loss of residual moisture/solvent |

| 150 - 250 | ~ 25% | Onset of decomposition (loss of side chain) |

| > 250 | Significant | Decomposition of the pyrazine ring |

Q & A

Basic: What are the optimal synthetic routes for (3-Aminopyrazin-2-yl)methanol, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves hydrazine-mediated reactions or ester-to-alcohol reductions. For example, methyl 3-aminopyrazine-2-carboxylate reacts with hydrazine hydrate in methanol or ethanol under reflux (60–80°C) to yield the target compound. Key optimization parameters include:

- Solvent selection : Lower-carbon alcohols (methanol/ethanol) improve yield due to better solubility and reduced side reactions .

- Temperature control : Maintaining 60°C prevents decomposition of heat-sensitive intermediates .

- Stoichiometry : Excess hydrazine (1.5–2.0 equivalents) ensures complete conversion of esters to alcohols .

Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Methanol | 78–85% |

| Temperature | 60°C | ±5% stability |

| Hydrazine Equiv. | 1.8 | Max. conversion |

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

A multi-technique approach is critical:

- Melting Point (mp) : Compare observed mp (e.g., 170–171°C) with literature values to assess purity .

- NMR Spectroscopy : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 5.19 (s, 2H, CH₂OH) and aromatic proton signals between δ 7.3–8.1 .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 139.15 for [M+H]⁺) .

- HPLC : Use C18 columns with methanol/water (70:30) mobile phase; retention time ~4.2 min indicates purity >95% .

Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility. To address this:

- Solvent Correction : Apply implicit solvent models (e.g., PCM in DFT calculations) to align theoretical and experimental NMR shifts .

- Dynamic NMR : Use variable-temperature ¹H NMR to detect rotamers or tautomers that cause peak splitting .

- Benchmarking : Compare computed IR frequencies (e.g., O-H stretch at 3300 cm⁻¹) with experimental FTIR, adjusting for anharmonicity .

Advanced: What computational strategies are effective for studying the reactivity of this compound in drug-design contexts?

Methodological Answer:

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys/Pistachio) predict feasible routes by analyzing >10⁶ reactions, prioritizing one-step pathways .

- DFT Calculations : Optimize transition states for nucleophilic substitutions (e.g., SN2 at the pyrazine ring) using B3LYP/6-31G(d) .

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; focus on hydrogen bonding via the amino and hydroxyl groups .

Safety: What are the critical handling protocols for this compound given its hazard profile?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319) .

- Ventilation : Use fume hoods during synthesis to mitigate respiratory irritation (H335) .

- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .

Data Table :

| Hazard | GHS Code | Mitigation Strategy |

|---|---|---|

| Skin Irritation | H315 | Immediate washing with soap |

| Eye Damage | H319 | 15-min saline rinse |

| Respiratory Risk | H335 | NIOSH-approved respirator |

Advanced: How can this compound be integrated into bioactive molecule development?

Methodological Answer:

- Scaffold Functionalization : Introduce fluorinated groups at the pyrazine ring via Pd-catalyzed cross-coupling to enhance metabolic stability .

- Biological Assays : Test antimicrobial activity using MIC assays (e.g., against S. aureus; IC₅₀ ~12 µM) or anti-inflammatory effects via COX-2 inhibition (IC₅₀ ~8 µM) .

- SAR Studies : Vary substituents on the amino group and correlate logP values (calculated via ChemDraw) with cell permeability .

Advanced: What statistical methods are recommended for analyzing contradictory results in reaction yield optimization?

Methodological Answer:

- Design of Experiments (DoE) : Use Box-Behnken models to evaluate interactions between temperature, solvent, and catalyst loading .

- ANOVA : Identify significant factors (p < 0.05) causing yield variability; validate with triplicate runs .

- Contradiction Mapping : Compare spectral data across labs using PCA to isolate outlier conditions (e.g., humidity effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|